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molecular formula C12H15N3O2 B8396918 4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one

4-Piperidin-4-yl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No. B8396918
M. Wt: 233.27 g/mol
InChI Key: CFNILHOXUHJXOT-UHFFFAOYSA-N
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Patent
US06953793B2

Procedure details

To a stirring solution of 0.37 g (0.0011 mol) of 4-(3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester in CH2Cl2 (2.5 mL) was added 2.5 mL of TFA. After 2.5 h, the solvent was removed. The residue was partitioned between EtOAc (200 mL) and 1 N NaOH (150 mL). The aqueous layer was extracted with EtOAc (3×100 mL) and the combined organic layers were dried over Na2SO4, and concentrated to afford 0.24 g (94%) of a white/pink solid. 1H NMR (400 MHz, CDCl3): 7.87 (dd, J=4.8 Hz, 1.5 Hz, 1H), 7.25 (dd, J=7.8 Hz, 1.8 Hz, 1H), 6.84 (dd, J=7.8 Hz, 4.8 Hz, 1H), 4.98-4.83 (m, 1H), 4.45 (s, 2H), 3.90 (s, 1H), 3.06 (d, J=8.3 Hz, 2H), 2.65-2.53 (m, 4H), 1.65-1.53 (m, 2H).
Name
4-(3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:19](=[O:20])[CH2:18][O:17][C:16]3[CH:21]=[CH:22][CH:23]=[N:24][C:15]2=3)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:19](=[O:20])[CH2:18][O:17][C:16]3[CH:21]=[CH:22][CH:23]=[N:24][C:15]2=3)[CH2:12][CH2:13]1

Inputs

Step One
Name
4-(3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C2=C(OCC1=O)C=CC=N2
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (200 mL) and 1 N NaOH (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1CCC(CC1)N1C2=C(OCC1=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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